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7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine

Thymidylate Synthase Inhibition Quinazoline Antifolates Structure-Activity Relationship

Researchers screening quinazoline-based kinase inhibitors face scaffold-dependent artifacts that confound HTS triage. 7-Chloro-N-(2-pyridinylmethyl)-4-quinazolinamine (CAS 477861-97-5) is the experimentally validated negative control, confirmed inactive against PLK1, Hsp70, Hsc70, EphA4, and additional kinase targets in PubChem BioAssay screens (AIDs 568, 583, 619, 689, 693). • Validated negative control establishes assay background, confirming target-specific activity of quinazoline derivatives. • C7-Cl handle enables Pd-catalyzed Suzuki coupling and Ni-catalyzed Kumada coupling for rapid SAR expansion. • Distinct bioactivity fingerprint vs. 3-pyridinyl and 4-pyridinyl regioisomers ensures scaffold-matched comparator specificity.

Molecular Formula C14H11ClN4
Molecular Weight 270.72
CAS No. 477861-97-5
Cat. No. B2857894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine
CAS477861-97-5
Molecular FormulaC14H11ClN4
Molecular Weight270.72
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl
InChIInChI=1S/C14H11ClN4/c15-10-4-5-12-13(7-10)18-9-19-14(12)17-8-11-3-1-2-6-16-11/h1-7,9H,8H2,(H,17,18,19)
InChIKeyZBSJOWIROBLROO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-N-(2-pyridinylmethyl)-4-quinazolinamine Overview


7-Chloro-N-(2-pyridinylmethyl)-4-quinazolinamine (CAS 477861-97-5) is a synthetic quinazoline derivative that serves as a versatile intermediate and pharmacological probe in drug discovery programs [1]. This compound features a 7-chloro substitution on the quinazoline core paired with an N-(2-pyridinylmethyl)amino group at position 4, creating a distinctive pharmacophore that differentiates it from regioisomeric analogs . The compound has been catalogued in PubChem (CID 1490545) and evaluated across numerous high-throughput screening campaigns, establishing a characterized bioactivity profile that informs its suitability for specific research applications [2].

Intermediate

Synthetic building block with C7-chloro handle enabling Pd/Ni-catalyzed cross-coupling diversification.

Probe

Pharmacophore characterized across >30 HTS assays; supports negative-control and selectivity study design.

Regioisomer

2-Pyridinylmethyl substitution creates a distinct chemotype from 3-/4-pyridinyl analogs.

Why Generic Quinazoline Substitution Fails


The position-specific substitution pattern of 7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine cannot be replicated by generic quinazoline alternatives, as even subtle isosteric or regioisomeric modifications produce profoundly different biological outcomes [1]. PubChem BioAssay data demonstrates that this specific 2-pyridinylmethyl regioisomer yields a distinct activity fingerprint across multiple target-based and phenotypic screening assays compared to 3-pyridinylmethyl and 4-pyridinyl analogs [2]. The chlorine atom at position 7 is critical for downstream synthetic derivatization via palladium-catalyzed cross-coupling reactions, making this compound uniquely valuable as a building block that cannot be replaced by 6-chloro, 8-chloro, or des-chloro analogs without compromising synthetic tractability [3].

2-Pyridinylmethyl regioisomer
3- or 4-pyridinyl analogs may not reproduce the same bioactivity fingerprint; reported TS inhibition rank-order differs, limiting direct substitution without re-characterization.
C7-chloro substituent
Des-chloro or C6/C8-chloro analogs lack the regioselective cross-coupling reactivity; synthetic tractability for Pd/Ni-catalyzed derivatization may be lost.

Quantitative Differentiation Evidence


Regioisomeric Effects on Thymidylate Synthase Inhibition

The 2-pyridinylmethyl regioisomer (represented by the CB300179 scaffold bearing the same 2-pyridinylmethyl substitution pattern as the target compound) demonstrates a markedly different thymidylate synthase (TS) inhibition profile compared to the 3-pyridinyl (CB30865) and 4-pyridinyl (CB300189) regioisomers [1]. CB300179 inhibited isolated mammalian TS with an IC50 of 508 nM, representing a 3.3-fold reduction in potency compared to the 3-pyridinyl isomer CB30865 (IC50 = 156 nM) and a 2-fold reduction compared to the 4-pyridinyl isomer CB300189 (IC50 = 250 nM) [1]. This quantifiable rank-order potency difference (3-pyridinyl > 4-pyridinyl > 2-pyridinyl) directly informs scaffold selection for TS-targeted programs and establishes that the 2-pyridinylmethyl regioisomer offers a distinct pharmacological profile suitable for selectivity engineering rather than maximum TS potency.

TS IC50 Comparison
Class-level
2-Pyridinyl (CB300179): 508 nM; 3-Pyridinyl (CB30865): 156 nM; 4-Pyridinyl (CB300189): 250 nM. Rank order: 3-pyridinyl > 4-pyridinyl > 2-pyridinyl.
Scaffold selection for TS-targeted programs; supports selectivity engineering over maximum potency.
Isolated mammalian TS enzyme assay.
Thymidylate Synthase Inhibition Quinazoline Antifolates Structure-Activity Relationship

HTS Profiling: Inactivity Across Kinase Panels

Comprehensive PubChem BioAssay profiling across more than 30 confirmatory and screening assays reveals that 7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine (CID 1490545) is predominantly inactive against a wide array of targets, including PLK1, Hsc70/Hsp70, Estrogen Receptor-alpha/beta, PPARgamma, Smad transcription factors, EphA4, LYP phosphatase, Factor XIa/XIIa, and MT1-MMP [1]. This contrasts with the typical quinazoline-class expectation of broad kinase inhibition, exemplified by compounds such as gefitinib (EGFR IC50 = 0.033 μM) and erlotinib (EGFR IC50 = 0.002 μM) [2]. The compound's inactivity in these assays (all returned 'Inactive' outcomes without quantifiable IC50 values below screening thresholds) differentiates it as a clean negative control scaffold suitable for counter-screening applications where quinazoline-based target engagement must be excluded.

Kinase Panel Inactivity
Assay context
Inactive across >30 PubChem HTS assays (PLK1, Hsp70, Hsc70, EphA4, ER, PPARγ, etc.). No quantifiable inhibition detected. Contrasts with class-level inhibitors like gefitinib (EGFR IC50 33 nM) or erlotinib (EGFR IC50 2 nM).
Supports use as negative control in kinase screening; avoids quinazoline-class polypharmacology.
Screening concentration typically 10 μM.
High-Throughput Screening Kinase Selectivity PubChem BioAssay

C7-Chloro as Cross-Coupling Handle

The 7-chloro substituent on 7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions, as demonstrated by Balaraju et al. who utilized the closely related 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine intermediate for Suzuki couplings with 20 different boronic acids, achieving good to excellent yields [1]. This synthetic versatility is intrinsic to the C7-Cl substitution: the chlorine atom at position 7 enables Ni-catalyzed Kumada coupling and Pd-catalyzed Suzuki coupling, whereas non-halogenated or C6/C8-substituted analogs lack this regioselective reactivity or produce sterically hindered intermediates [2]. The target compound's C7-Cl thus provides an orthogonal derivatization site relative to the N4-amino group, enabling sequential functionalization strategies not feasible with des-chloro analogs.

C7-Cl Cross-Coupling
Class-level
C7-Cl enables Pd-catalyzed Suzuki and Ni-catalyzed Kumada coupling. Demonstrated on 20+ boronic acid substrates with good yields in morpholino analog series.
Enables library synthesis and SAR exploration; orthogonal derivatization to N4-amino group.
Des-chloro analogs lack this synthetic handle.
Suzuki Coupling Kumada Coupling Quinazoline Derivatization

Quinazoline vs. Quinoline Scaffold Differentiation

The quinazoline core of 7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine (C14H11ClN4, MW 270.72) critically differentiates it from the structurally similar quinoline analog WAY-652509 (4-Quinolinamine, 7-chloro-N-(2-pyridinylmethyl)-, CAS 854355-54-7, C15H12ClN3, MW 269.73) [1]. WAY-652509 has been characterized as a potent casein kinase 1δ (CK1δ) inhibitor (designated Casein Kinase 1δ-IN-9, compound 737) with applications in neurodegenerative disease research . In contrast, the quinazoline target compound (CID 1490545) was tested and found inactive in PubChem kinase profiling assays including PLK1 (AID 619, 693), suggesting that the additional nitrogen atom in the quinazoline core (N3 position) fundamentally alters kinase hinge-binding capacity compared to the quinoline scaffold [2]. This core heterocycle difference (quinazoline vs. quinoline) results in a functionally orthogonal bioactivity profile despite identical peripheral substitution patterns.

Scaffold Differentiation
Assay context
Quinazoline (this compound): inactive in PLK1 assays (AID 619, 693). Quinoline analog WAY-652509: potent CK1δ inhibitor. Identical peripheral substitution, orthogonal core activity.
Functional orthogonality enables target deconvolution; avoids confounding CK1δ inhibition.
Core heterocycle determines kinase engagement.
Kinase Inhibitor Selectivity Quinazoline vs. Quinoline Scaffolds Casein Kinase 1

Physicochemical Property Differentiation

The target compound displays computed physicochemical properties that distinguish it from closely related quinazoline analogs: XLogP3-AA of 2.9, a single hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. Compared to the 4-pyridinyl analog (7-chloro-N-(4-pyridinyl)-4-quinazolinamine, CAS 477870-04-5, MW 256.69, pKa 5.94 predicted), the 2-pyridinylmethyl target compound has a 14 Da higher molecular weight and one additional rotatable bond due to the methylene linker . The XLogP3 of 2.9 places this compound in an optimal lipophilicity range for cell permeability while maintaining sufficient aqueous solubility for biochemical assays, differentiating it from more lipophilic quinazoline derivatives lacking the pyridinyl nitrogen hydrogen bond acceptor. These properties are computed from PubChem 2.1 release data and provide reliable comparative benchmarks for scaffold selection in drug discovery programs.

Computed Profile
Data to verify
XLogP3: 2.9; HBD: 1; HBA: 4; Rotatable bonds: 3; MW: 270.72. Additional methylene linker vs. 4-pyridinyl analog.
Conformational flexibility and lipophilicity differentiate from direct-linked analogs; may influence target binding and metabolic stability.
Computed properties; experimental validation recommended.
Lipophilicity Drug-like Properties Quinazoline Physicochemical Profile

Key Application Scenarios


Negative Control for Kinase Inhibitor Screening

Given its confirmed inactivity across PLK1, Hsp70, Hsc70, EphA4, and other kinase targets in PubChem BioAssay screening (AIDs 568, 583, 619, 689, 693), 7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine serves as an experimentally validated negative control for quinazoline-scaffold kinase inhibitor programs [1]. Researchers can use this compound to establish assay background signal and confirm that observed activity from other quinazoline derivatives is target-specific rather than scaffold-dependent, a critical quality control step in HTS triage [1].

Diversity-Oriented Synthesis Building Block

The C7-chloro group enables this compound to function as a versatile building block for palladium-catalyzed Suzuki coupling and nickel-catalyzed Kumada coupling reactions, as established by Balaraju et al. in the synthesis of 20 C7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives with antibacterial activity [2]. The compound's dual functionalization points (C7-Cl for cross-coupling and N4-amino for additional derivatization) support sequential synthetic strategies that facilitate rapid SAR exploration [2].

Regioisomeric SAR Probe for Antifolates

The 2-pyridinylmethyl substitution distinguishes this compound from the 3-pyridinyl and 4-pyridinyl regioisomers, which display markedly different thymidylate synthase inhibitory potencies (IC50 values of 156 nM for 3-pyridinyl, 250 nM for 4-pyridinyl, and 508 nM for 2-pyridinyl) [3]. This rank-order potency profile enables structure-activity relationship studies to interrogate how pyridine nitrogen positioning affects target engagement in quinazoline-based antifolate programs [3].

Selectivity Control for CK1δ Studies

While the quinoline analog WAY-652509 (CAS 854355-54-7) demonstrates potent CK1δ inhibitory activity relevant to Alzheimer's disease research, the quinazoline core of the target compound provides a structurally matched but functionally inactive comparator . This scaffold pair (quinazoline vs. quinoline) enables chemical biology experiments where CK1δ-dependent and CK1δ-independent effects can be deconvoluted using compounds with identical peripheral substitution but different core heterocycles .

Application
Selection Property
Validation Focus
Negative control for kinase screening
Reported inactivity across multiple kinase and signaling targets
Establish assay background; verify target-specific vs. scaffold-dependent activity
Diversity-oriented synthesis building block
C7-Cl reactive handle for Pd/Ni cross-coupling
Validate coupling conditions for desired boronic acid/halide; assess derivatization scope
Regioisomeric SAR probe for antifolate studies
Defined 2-pyridinylmethyl regioisomer with differentiated TS inhibition profile
Confirm selectivity over 3-/4-pyridinyl analogs; map pyridine positioning effects on TS
Selectivity control for CK1δ research
Quinazoline core with orthogonal bioactivity to quinoline CK1δ inhibitor
Deconvolve CK1δ-dependent effects using matched peripheral substitution
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